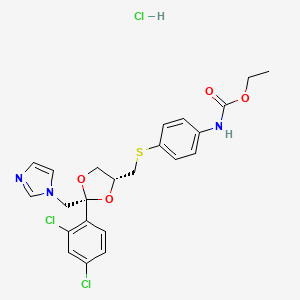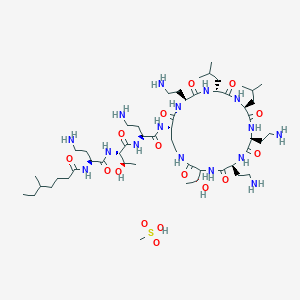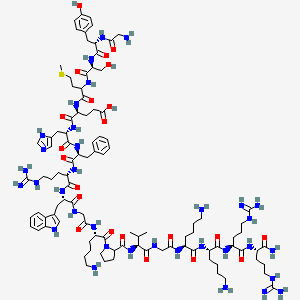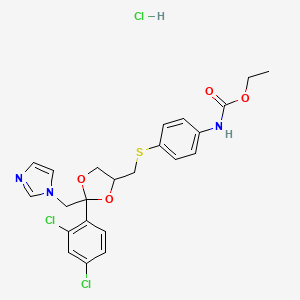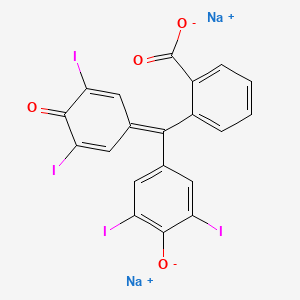
Etoxadrol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Etoxadrol hydrochloride is a dissociative anesthetic drug known for its non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor. It shares structural similarities with phencyclidine (PCP) and ketamine, and was initially developed for its analgesic properties. its development was discontinued due to adverse effects such as hallucinations and nightmares .
Preparation Methods
Synthetic Routes and Reaction Conditions
Etoxadrol hydrochloride can be synthesized through a multi-step process involving the formation of a dioxolane ring and subsequent piperidine substitution. The synthesis begins with the reaction of 2-phenyl-1,3-dioxolane with ethyl magnesium bromide to form the intermediate compound. This intermediate is then reacted with piperidine under controlled conditions to yield etoxadrol. The final step involves the conversion of etoxadrol to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The process involves rigorous control of reaction conditions, such as temperature and pH, to ensure consistent product quality. Purification steps, including recrystallization and chromatography, are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
Etoxadrol hydrochloride undergoes several types of chemical reactions, including:
Oxidation: Etoxadrol can be oxidized to form various oxidized derivatives, which may have different pharmacological properties.
Reduction: Reduction reactions can convert etoxadrol into its reduced forms, potentially altering its activity.
Substitution: Etoxadrol can undergo nucleophilic substitution reactions, where functional groups on the molecule are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms of etoxadrol .
Scientific Research Applications
Chemistry: Used as a model compound to study the effects of NMDA receptor antagonists.
Biology: Investigated for its effects on neural pathways and neurotransmitter systems.
Medicine: Explored as an anesthetic and analgesic, although its use in humans was discontinued.
Mechanism of Action
Etoxadrol hydrochloride exerts its effects primarily through antagonism of the NMDA receptor. It binds to the PCP site on the NMDA receptor, blocking the ion channel and preventing the influx of calcium and sodium ions. This inhibition disrupts normal synaptic transmission, leading to its anesthetic and dissociative effects. The blockade of NMDA receptors also contributes to its analgesic properties .
Comparison with Similar Compounds
Etoxadrol hydrochloride is similar to other NMDA receptor antagonists such as:
Phencyclidine (PCP): Both compounds bind to the same site on the NMDA receptor and produce similar dissociative effects.
Ketamine: Shares a similar mechanism of action but has a different chemical structure and a broader therapeutic window.
Dexoxadrol: A stereoisomer of etoxadrol with similar pharmacological properties but different potency and side effect profiles.
This compound is unique in its specific binding affinity and the particular side effects it produces, which led to its discontinuation in clinical use .
Properties
CAS No. |
2650241-86-2 |
|---|---|
Molecular Formula |
C16H24ClNO2 |
Molecular Weight |
297.82 g/mol |
IUPAC Name |
(2S)-2-[(2S,4S)-2-ethyl-2-phenyl-1,3-dioxolan-4-yl]piperidine;hydrochloride |
InChI |
InChI=1S/C16H23NO2.ClH/c1-2-16(13-8-4-3-5-9-13)18-12-15(19-16)14-10-6-7-11-17-14;/h3-5,8-9,14-15,17H,2,6-7,10-12H2,1H3;1H/t14-,15+,16-;/m0./s1 |
InChI Key |
YXNTVNNAXUKHQM-CLUYDPBTSA-N |
Isomeric SMILES |
CC[C@@]1(OC[C@@H](O1)[C@@H]2CCCCN2)C3=CC=CC=C3.Cl |
Canonical SMILES |
CCC1(OCC(O1)C2CCCCN2)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



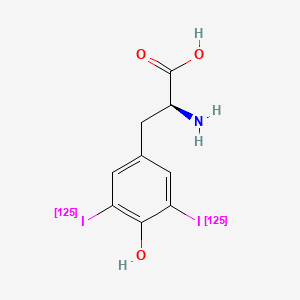
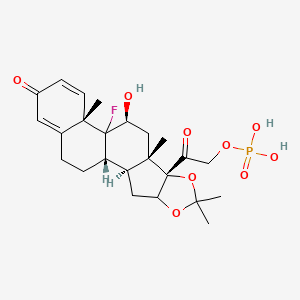
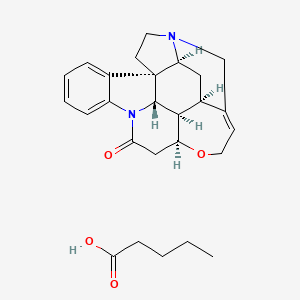
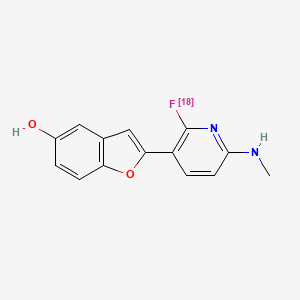
![1-(4-Hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl)-6-methylheptan-3-one](/img/structure/B10859552.png)
